![molecular formula C9H8N4O2 B3373275 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide CAS No. 99367-59-6](/img/structure/B3373275.png)
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide
Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide is a heterocyclic compound that has analgesic properties . It belongs to the group of arylidene hydrazides and binds to the opioid receptors in the brain, which causes pain relief .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide, involves various methods. One method involves the direct annulation of hydrazides with methyl ketones, using K2CO3 as a base . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals .Chemical Reactions Analysis
The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles . An extension to the synthesis of aminated 1,3,4-oxadiazoles using N-benzoyloxy amine coupling partners was also demonstrated .Scientific Research Applications
Medicinal Chemistry
Oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide, are heterocyclic compounds used in numerous approved and experimental drugs . They are vital molecules employed in medicinal chemistry for the preparation of anticancer, anti-HIV, anti-TB, anti-hepatitis, and other drugs .
Material Chemistry
In the field of materials chemistry, oxadiazole compounds have applications in Organic-Light Emitting Diodes (OLEDs), liquid crystals, sensors for cations and anions, metal-ion complexes, and coordination polymers .
Solar Cell Technology
Oxadiazole derivatives have been introduced as both auxiliary acceptors and spacers in dye-sensitized solar cell studies with significant efficiency .
Drug Discovery Programs
Oxadiazoles have impacted drug discovery programs in numerous areas including muscarinic agonists, benzodiazepine receptor partial agonists, dopamine transporters, anti-rhinovirals, growth hormone secretogogues, 5-HT agonists, antispasmodics, nematocidal, fungicidal and microbicides .
Peptide Mimetics
Due to their particular geometric and electrostatic properties, oxadiazoles have been used as peptide mimetics .
Anticancer and Antidiabetic Applications
The medicinal applications of oxadiazoles also include anticancer and antidiabetic utilization .
Mechanism of Action
Target of Action
The primary targets of 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide are the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play a crucial role in the growth and pathogenicity of bacteria .
Mode of Action
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide interacts with its targets, CsrA and Xoc3530, resulting in a significant reduction in the motility and pathogenicity of the bacteria
Biochemical Pathways
The compound disrupts the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence . These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Result of Action
The result of the action of 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide is a significant reduction in the growth and pathogenicity of bacteria . By targeting key proteins and disrupting essential biochemical pathways, the compound inhibits bacterial motility and virulence .
Safety and Hazards
properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-11-7(14)9-13-12-8(15-9)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYAUJBFTYCAKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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